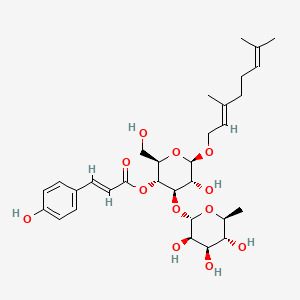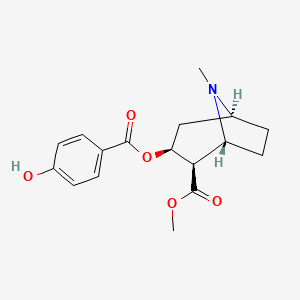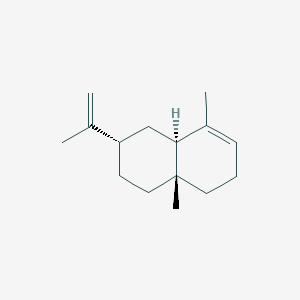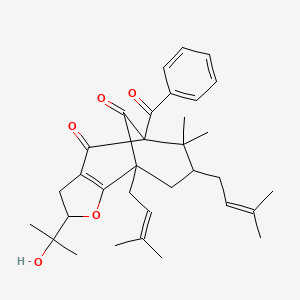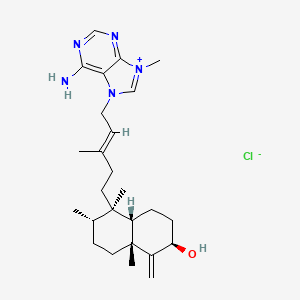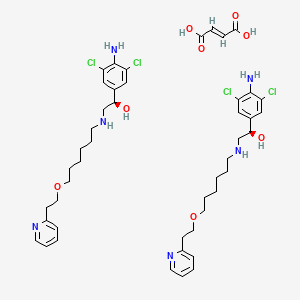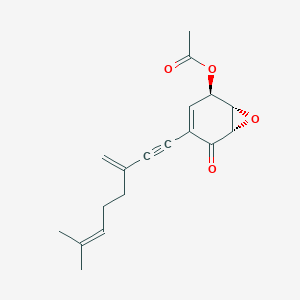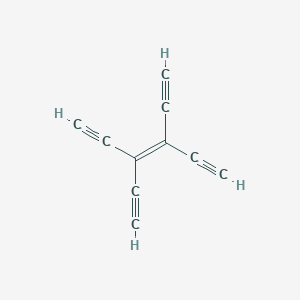
3-Hexene-1,5-diyne, 3,4-diethynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexene-1,5-diyne, 3,4-diethynyl- is a chemical compound with the molecular formula C10H4. It is characterized by the presence of two ethynyl groups attached to a hexene backbone. This compound is often used in various scientific research applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexene-1,5-diyne, 3,4-diethynyl- typically involves the coupling of appropriate alkyne precursors under specific reaction conditions. One common method is the Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of 3-Hexene-1,5-diyne, 3,4-diethynyl- may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Hexene-1,5-diyne, 3,4-diethynyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Hexene-1,5-diyne, 3,4-diethynyl- is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Hexene-1,5-diyne, 3,4-diethynyl- involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
3-Hexene-1,5-diyne, 3,4-bis(1-methylethyl)-: This compound has similar structural features but with different substituents, leading to variations in reactivity and applications.
Tetraethynylethene: Another compound with multiple ethynyl groups, used in similar research applications.
Uniqueness: 3-Hexene-1,5-diyne, 3,4-diethynyl- is unique due to its specific arrangement of ethynyl groups on a hexene backbone, which imparts distinct reactivity and potential for diverse applications in scientific research .
Properties
IUPAC Name |
3,4-diethynylhex-3-en-1,5-diyne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4/c1-5-9(6-2)10(7-3)8-4/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXXLIUXUQOIGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=C(C#C)C#C)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454882 |
Source


|
| Record name | 3-Hexene-1,5-diyne, 3,4-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133968-85-1 |
Source


|
| Record name | 3-Hexene-1,5-diyne, 3,4-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
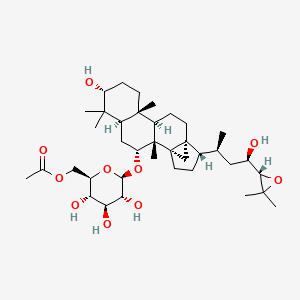
![2-Acetamido-3-[[1,4,4a,5,6,6a,7,12,12a,12b-decahydro-4a,8,12a,12b-tetrahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracene-6a-yl]thio]propionic acid](/img/structure/B1245602.png)



